molecular formula C11H21NO2 B14112123 N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide

N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide

Cat. No.: B14112123
M. Wt: 199.29 g/mol
InChI Key: MIGDRTNHDHLRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is an organic compound belonging to the class of amides This compound is characterized by a cyclopropane ring substituted with tetramethyl groups and a carboxamide group linked to a hydroxypropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 1-amino-2-propanol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Scientific Research Applications

N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide: Similar structure but with a longer hydrocarbon chain.

    N-(1-Hydroxypropan-2-yl)palmitamide: Similar structure but with a palmitic acid moiety.

    N-(1-Hydroxypropan-2-yl)oleamide: Similar structure but with an oleic acid moiety .

Uniqueness

N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring with tetramethyl substitution, which imparts distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H21NO2/c1-7(6-13)12-9(14)8-10(2,3)11(8,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)

InChI Key

MIGDRTNHDHLRMM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1C(C1(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.